molecular formula C21H21N3O4 B10872517 (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10872517
M. Wt: 379.4 g/mol
InChI Key: HYWVCCADNQORQW-UHFFFAOYSA-N
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Description

The compound (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolone Core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the nucleophilic substitution of a benzodioxole derivative with a suitable leaving group on the pyrazolone core.

    Addition of the Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or through a coupling reaction using a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. Its structural features enable it to interact with specific active sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system.

Mechanism of Action

The mechanism by which (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and methoxyphenyl groups facilitate binding to these targets, while the pyrazolone core can participate in hydrogen bonding and other non-covalent interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzodioxole and a methoxyphenyl group in the same molecule is relatively rare and contributes to its unique properties.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-[N-(1,3-benzodioxol-5-ylmethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H21N3O4/c1-13(22-11-15-4-9-18-19(10-15)28-12-27-18)20-14(2)23-24(21(20)25)16-5-7-17(26-3)8-6-16/h4-10,23H,11-12H2,1-3H3

InChI Key

HYWVCCADNQORQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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